molecular formula C11H10ClN3O2 B2994216 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea CAS No. 32868-57-8

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Cat. No.: B2994216
CAS No.: 32868-57-8
M. Wt: 251.67
InChI Key: QBEFLMPGUDONIF-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a chemical research reagent featuring a urea core linked to a phenyl group and a substituted 1,2-oxazole heterocycle. Compounds with this specific scaffold are of significant interest in medicinal chemistry and drug discovery for their potential to modulate key biological pathways. Structurally related urea-containing molecules are frequently investigated as inhibitors of various kinases and other cellular receptors implicated in disease processes . For instance, research on analogous heterocyclic compounds has demonstrated their utility in targeting tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play critical roles in processes like angiogenesis and cell proliferation, making their inhibitors valuable tools for basic research . The 1,2-oxazole (isoxazole) moiety, as seen in this compound, is a privileged structure in pharmacology and is found in molecules studied for their activity against a range of biological targets . The specific substitution pattern on the oxazole ring, including the chloro and methyl groups in this molecule, can be strategically designed to fine-tune the compound's properties, such as its potency, selectivity, and metabolic stability, which are critical parameters in lead optimization efforts . This product is intended for research applications only, including but not limited to, in vitro biological screening, assay development, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFLMPGUDONIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea typically involves the reaction of 4-chloro-3-methyl-1,2-oxazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Structural Features Biological Activity Molecular Weight (g/mol) References
3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea C₁₁H₉ClN₃O₂ 4-chloro-3-methyl-oxazole, phenylurea Component in Sitaxsentan sodium (Endothelin antagonist) 250.5 (calculated)
Pleconaril C₂₁H₂₂F₃N₃O₃ 3-methyl-oxazole, trifluoromethyl-oxadiazole Antiviral (enteroviruses) 421.41
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole C₁₇H₁₁ClN₄O 4-chlorophenyl, phenyl-pyrazole-oxadiazole Undisclosed (structural analogue) 322.75
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O 3-methyl-oxadiazole, phenylmethanamine Undisclosed 225.68
Sitaxsentan sodium C₁₈H₁₄ClN₂NaO₆S₂ 4-chloro-3-methyl-oxazole, sulfonylazanide Endothelin receptor antagonist 476.89

Key Observations

Structural Variations: The target compound’s phenylurea group distinguishes it from oxadiazole-based analogues like Pleconaril, which instead incorporates a trifluoromethyl-oxadiazole ring. Substituent Effects: The chloro and methyl groups on the oxazole ring improve metabolic stability and modulate electronic properties, a feature shared with Sitaxsentan sodium .

Biological Activity: Pleconaril () demonstrates broad-spectrum antiviral activity against enteroviruses, attributed to its oxazole-oxadiazole scaffold.

Physicochemical Properties :

  • The calculated molecular weight of the target compound (250.5 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), favoring oral bioavailability.
  • Analogues like Pleconaril (421.41 g/mol) and Sitaxsentan sodium (476.89 g/mol) exhibit higher molecular weights due to extended substituents, which may influence solubility and distribution .

Research Implications

  • Drug Design : The urea moiety in the target compound offers a template for designing inhibitors targeting enzymes or receptors requiring hydrogen-bond interactions.
  • Safety and Handling: While specific toxicity data for the target compound are unavailable, structurally related urea derivatives (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea in –7) emphasize standard precautions: avoid inhalation, skin contact, and use PPE .

Biological Activity

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-chloro-3-(3-methyl-1,2-oxazol-5-yl)-4-phenyl-1,2-dihydroquinolin-2-one
  • Molecular Formula : C19_{19}H13_{13}ClN2_2O2_2
  • Molecular Weight : 336.772 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Signaling Pathways : It promotes the reorganization of the actin cytoskeleton, which is crucial for cell adhesion and migration. This activity is linked to the activation of several signaling pathways including ERK1/2 and JNK pathways .
  • Enzyme Interaction : The compound has been shown to phosphorylate key proteins such as PIK3R1 and PLCG2, leading to downstream effects like activation of protein kinase C family members, particularly PRKCD .
  • Receptor Modulation : The compound acts as a negative allosteric modulator at the CB1 receptor, which is involved in various neurobiological processes including addiction behaviors .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Effect
TK-1015.6Moderate inhibition
HT-2912.4Significant inhibition

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Case Studies

A notable study evaluated the effects of this compound on cocaine-seeking behavior in rats. The administration of this compound significantly reduced reinstatement of drug-seeking behavior, indicating potential therapeutic applications in addiction treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has excellent brain permeation with a brain/plasma ratio (Kp) of 2.0, suggesting favorable properties for central nervous system targeting . However, it also exhibited relatively low metabolic stability in rat liver microsomes.

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